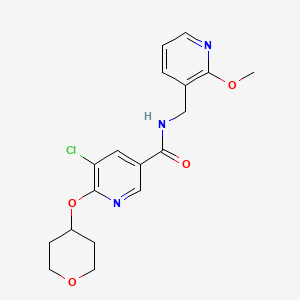

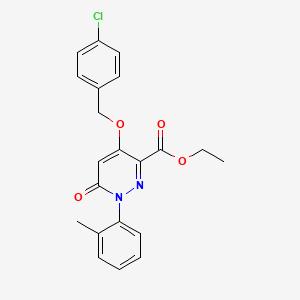

![molecular formula C23H24ClN5O2S B2590346 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904582-01-0](/img/structure/B2590346.png)

7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Techniques and Chemical Properties

- A study described the synthesis of various quinazoline derivatives, highlighting methods to generate compounds with potential diuretic activity. This research explored the synthesis of tricyclic 1,2,4-triazolo[3,4-b]quinazolines and related structures, demonstrating the versatility of quinazoline frameworks for creating biologically active compounds (Eisa et al., 1996).

- Another study focused on the facile synthesis of enol type acyl cyanides via a 1,3-dipolar cycloaddition reaction, showcasing a method for creating complex quinazoline derivatives. This work underscores the adaptability of quinazoline compounds for various synthetic routes and applications (Kurasawa et al., 1993).

Pharmacological Applications

- Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones revealed their potential as new classes of H1-antihistaminic agents. This indicates the therapeutic relevance of quinazoline derivatives in treating allergic reactions with minimal sedative effects, offering a promising avenue for developing new antihistamines (Alagarsamy et al., 2009).

- A novel synthetic quinazoline derivative was identified for its cytotoxic and antiproliferative activities against human tumor cell lines, showcasing the potential of such compounds in anticancer therapies. The study also assessed the interaction of this compound with DNA, highlighting the multifaceted roles of quinazoline derivatives in cancer research (Ovádeková et al., 2005).

Molecular Structure and Activity

- Detailed structural and molecular studies of quinazoline derivatives have been conducted to understand their interaction with biological targets. One study synthesized a specific triazoloquinazoline compound and performed a comprehensive analysis including X-ray crystallography, DFT studies, and molecular docking. This research contributes to the understanding of how such compounds interact with proteins, offering insights into their potential therapeutic applications (Wu et al., 2021).

作用機序

The compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities . It has been shown to effectively decrease maximum urinary concentration and increase urination volume .

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes. Specific safety and hazard information was not found in the search results.

将来の方向性

特性

IUPAC Name |

7-chloro-3-(4-ethylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2S/c1-3-16-6-9-18(10-7-16)32(30,31)23-22-25-21(28-12-4-5-15(2)14-28)19-13-17(24)8-11-20(19)29(22)27-26-23/h6-11,13,15H,3-5,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJZWTVWRGURPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC(C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

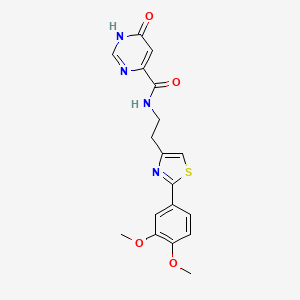

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

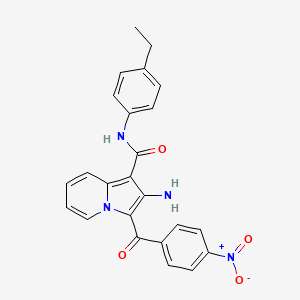

![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590271.png)

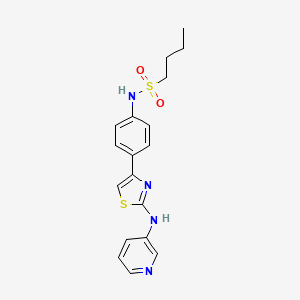

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

![6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2590278.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2590281.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2590285.png)

![7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2590286.png)